2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2098030-19-2
VCID: VC3212071
InChI: InChI=1S/C13H20N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7,14H2
SMILES: C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

CAS No.: 2098030-19-2

Cat. No.: VC3212071

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine - 2098030-19-2

Specification

CAS No. 2098030-19-2
Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
IUPAC Name 2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C13H20N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-7,14H2
Standard InChI Key MPPUEDNXBADRSX-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN
Canonical SMILES C1CCC(CC1)C2=NN3C=CN(C3=C2)CCN

Introduction

Structural Characteristics and Chemical Properties

2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine comprises an imidazo[1,2-b]pyrazole heterocyclic system with a cyclohexyl group at position 6 and an ethanamine chain at position 1. The core structure consists of a fused ring system where a pyrazole ring is connected to an imidazole ring, creating the characteristic imidazo[1,2-b]pyrazole scaffold.

Molecular Structure

The basic properties of the compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₂₀N₄
Molecular Weight232.33 g/mol
Core StructureImidazo[1,2-b]pyrazole
Key SubstituentsCyclohexyl at position 6, ethanamine at position 1
Ring SystemBicyclic heterocycle with additional cyclohexyl ring

The imidazo[1,2-b]pyrazole scaffold presents a planar aromatic system that likely contributes to specific binding interactions in biological systems, while the cyclohexyl group adds hydrophobicity and potentially influences the compound's solubility and membrane permeability.

Physical Properties

While specific data for this exact compound is limited, we can infer several properties based on structurally similar compounds:

PropertyExpected Characteristics
Physical StateLikely a crystalline solid at room temperature
SolubilityModerate solubility in organic solvents; limited water solubility
StabilityRelatively stable under standard conditions
pKaApproximately 8-9 for the primary amine group

The terminal primary amine group likely confers basic properties to the molecule, making it potentially reactive toward electrophiles and capable of forming salts with acids.

Synthetic Approaches to Imidazo[1,2-b]pyrazole Derivatives

Several synthetic routes can be employed to prepare imidazo[1,2-b]pyrazole derivatives, which could be adapted for the synthesis of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.

Condensation Methods

The imidazo[1,2-b]pyrazole core structure can be synthesized through condensation reactions, similar to those used for imidazo[1,2-a]pyridines. These approaches typically involve:

  • Initial formation of a pyrazole ring with appropriate substitution pattern

  • Subsequent coupling with suitable reagents to form the fused imidazole ring

  • Further functionalization to introduce the cyclohexyl and ethanamine groups

The condensation of 2-aminopyridines with various carbonyl compounds represents a widely exploited protocol for similar heterocyclic systems . This approach could be adapted using aminopyrazoles instead of aminopyridines.

Functionalization of Pre-formed Scaffolds

Another viable approach involves the functionalization of pre-formed imidazo[1,2-b]pyrazole scaffolds:

  • Preparation of the core imidazo[1,2-b]pyrazole structure

  • Introduction of the cyclohexyl group at position 6 through appropriate coupling reactions

  • N-alkylation at position 1 with a suitable 2-aminoethyl precursor

This approach would allow for modular synthesis and potential diversification of the structure.

Structural Analogs and Comparative Analysis

Several structurally related compounds have been reported, providing insight into the potential properties and applications of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine.

Comparison with Known Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amineC₈H₁₂N₄164.21 g/molMethyl group at position 6 instead of cyclohexyl
2-(6-Cyclopropyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amineC₁₀H₁₄N₄190.25 g/mol (as free base)Cyclopropyl group at position 6 instead of cyclohexyl
2-(6-Cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amineC₁₃H₂₀N₄232.33 g/molTarget compound with cyclohexyl at position 6

The methyl and cyclopropyl analogs share the same basic scaffold as the target compound but differ in the substituent at position 6, which affects their lipophilicity, steric properties, and potentially their biological activities.

Structure-Activity Relationship Considerations

The presence of the cyclohexyl group in the target compound likely confers:

  • Increased lipophilicity compared to methyl or cyclopropyl analogs

  • Greater conformational flexibility than the cyclopropyl analog

  • Enhanced binding potential in hydrophobic pockets of potential biological targets

  • Modified pharmacokinetic properties, including absorption and distribution

These structural differences could significantly impact the compound's biological activity profile and pharmaceutical applications.

Biological ActivityMechanism/TargetRelated Structural Features
Antitubercular activityInhibition of mycobacterial enzymesSimilar to activities reported for other pyrazole derivatives
Anti-inflammatory effectsPotential modulation of inflammatory mediatorsCommon in heterocyclic compounds with nitrogen-rich scaffolds
Enzyme inhibitionPotential caspase-3 inhibitionObserved in related pyrazoloquinolinones
Antithrombotic activityInhibition of thrombotic pathwaysReported for certain 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles

The specific biological profile of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine would need to be determined through targeted screening assays and structure-activity relationship studies.

Chemical Applications

Beyond biological applications, the compound may have utility in:

  • Serving as a building block for more complex molecular architectures

  • Functioning as a ligand in coordination chemistry due to its multiple nitrogen atoms

  • Acting as an intermediate in the synthesis of functionalized imidazo[1,2-b]pyrazole derivatives

  • Potential applications in materials science, particularly in functional materials that leverage heterocyclic structures

Analytical Characterization Methods

The characterization of 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine would typically involve multiple analytical techniques.

Spectroscopic Analysis

Analytical MethodExpected Key Features
¹H NMR SpectroscopySignals for cyclohexyl protons (1.0-2.0 ppm), ethylamine chain protons (2.5-3.5 ppm), aromatic protons of the imidazo[1,2-b]pyrazole core (6.5-8.0 ppm)
¹³C NMR SpectroscopyCharacteristic signals for aromatic carbons (120-160 ppm), aliphatic carbons of cyclohexyl group (25-45 ppm), and ethylamine chain (35-45 ppm)
Mass SpectrometryMolecular ion peak at m/z 232, with fragmentation patterns reflecting loss of amine group and cyclohexyl moieties
IR SpectroscopyCharacteristic bands for N-H stretching (3300-3500 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing the purity of synthesized material, with expected retention times dependent on the specific analytical conditions employed.

Future Research Directions

Several avenues for future research on 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine can be proposed.

Synthetic Optimization

Development of efficient, scalable synthetic routes to the target compound represents an important research direction. This could involve:

  • Optimization of reaction conditions for higher yields

  • Exploration of green chemistry approaches with reduced environmental impact

  • Development of regioselective methods for introducing the cyclohexyl substituent

  • Investigation of chemoselective functionalization strategies

Biological Evaluation

Comprehensive screening of the compound's biological activities would be valuable, focusing on:

  • Antimicrobial activity, particularly against tuberculosis given the reported activity of related compounds

  • Anti-inflammatory and antioxidant properties

  • Enzyme inhibition profiles, especially against kinases and caspases

  • Structure-activity relationship studies with systematic modifications to the cyclohexyl group and ethylamine chain

Physical Property Characterization

Detailed investigation of the compound's physical properties would enhance understanding of its potential applications:

  • Solubility profiles in various media

  • Stability under different conditions (pH, temperature, light)

  • Crystal structure determination

  • Binding properties with potential biological targets

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